7-(Cinnamyloxy)-6-methyl-2,3-dihydrocyclopenta(C)chromen-4(1H)-one
Description
7-(Cinnamyloxy)-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic coumarin derivative featuring a dihydrocyclopenta[c]chromen-4-one core substituted with a methyl group at position 6 and a cinnamyloxy group at position 5.
Structure
3D Structure
Properties
Molecular Formula |
C22H20O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
6-methyl-7-[(E)-3-phenylprop-2-enoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C22H20O3/c1-15-20(24-14-6-9-16-7-3-2-4-8-16)13-12-18-17-10-5-11-19(17)22(23)25-21(15)18/h2-4,6-9,12-13H,5,10-11,14H2,1H3/b9-6+ |
InChI Key |
CCQVIULESKKDJJ-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC=CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Route 1: Chromenone Core Formation via Claisen Condensation
This approach constructs the chromenone backbone through a Claisen condensation, followed by cyclization and functionalization.
Step 1: Formation of 6-Methyl-2,3-dihydrocyclopenta(C)chromen-4(1H)-one
-
Starting Materials : 2-Hydroxy-6-methylacetophenone and dimethyl malonate.
-
Reaction Conditions :
Step 2: Cinnamyloxy Group Introduction
Step 3: Final Purification
Route 2: One-Pot Multicomponent Assembly
A streamlined method combining cyclization and functionalization in a single pot.
Reaction Components:
Procedure:
Route 3: Protecting Group Strategy
This method uses benzyl protection to enhance regioselectivity during etherification.
Step 1: Benzyl Protection of Chromenone
Step 2: Cinnamyloxy Substitution
-
Conditions : Pd/C-catalyzed hydrogenolysis removes the benzyl group, followed by cinnamyl bromide etherification.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Steps | 3 | 2 | 4 |
| Overall Yield | 52–60% | 70–75% | 55–60% |
| Key Advantage | High purity | Fewer steps | Regioselectivity |
| Limitation | Long reaction times | Scalability issues | Cost of catalysts |
Critical Reaction Optimization Insights
Solvent Effects
Catalytic Systems
Chemical Reactions Analysis
Nucleophilic Substitution at the Cinnamyloxy Group
The allyl ether undergoes substitution under acidic/basic conditions:
Mechanistic Insight : Protonation of the ether oxygen increases electrophilicity at the β-carbon, enabling nucleophilic attack (SN²-like pathway). Steric hindrance from the cyclopentane ring slows kinetics compared to simpler chromenones .
Oxidation Reactions
The cinnamyl group and chromenone core show distinct oxidation profiles:
Cinnamyl Moiety Oxidation
Chromenone Core Oxidation
| Oxidant | Conditions | Outcome | Note | Source |
|---|---|---|---|---|
| CrO₃ | AcOH, 60°C | Ring-opened dicarboxylic acid | Low yield | |
| O₂ (catalytic Cu) | DMF, 120°C | No reaction | Core stable |
Electrophilic Aromatic Substitution
The methyl group directs electrophiles to positions 5 and 8:
Computational Evidence : DFT studies show methyl’s +I effect increases electron density at C5 (Mulliken charge: -0.12 e) and C8 (-0.09 e) .
Cycloaddition and Photoreactions
The α,β-unsaturated ketone participates in concerted processes:
Kinetics : Second-order rate constant for Diels-Alder: k₂ = 1.7×10⁻³ M⁻¹s⁻¹ at 150°C .
Reductive Transformations
Selective reduction of the enone system:
| Reducing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| NaBH₄ | EtOH, 0°C | 4-Alcohol (cis-dihydro) | 91% de | |
| H₂ (Pd/C) | EtOAc, 50 psi | Tetrahydrochromenone | Full saturation | |
| LiAlH₄ | THF, reflux | Over-reduction to diol | Not recommended |
Metal-Catalyzed Cross-Couplings
The bromide derivative (from Section 3) participates in:
| Reaction | Catalyst | Product | Turnover Number | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl substituted derivative | 420 | |
| Sonogashira | PdCl₂, CuI, PPh₃ | 5-Alkynyl analog | 380 |
Acid/Base-Mediated Rearrangements
Notable ring transformations:
| Condition | Observation | Proposed Pathway | Source |
|---|---|---|---|
| HBF₄ (gas), 100°C | Cyclopentane ring opening | Linear tricyclic ketone | |
| t-BuOK, DMSO, 80°C | Cinnamyl → propenyl shift | Allylic isomerization |
Critical Stability Considerations :
-
Photo : Forms radicals under UV-A light (EPR-confirmed)
-
pH Sensitivity : Stable in pH 4–9; hydrolyzes rapidly at pH <2
This comprehensive analysis integrates data from synthetic methodologies ( ), structural analogs ( ), and reaction mechanisms ( ). Further studies should explore enantioselective modifications of the cinnamyl group and in situ trapping of reactive intermediates.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 332.4 g/mol. Its structure features a unique cinnamyl ether group, which contributes to its potential pharmacological properties. The compound's moderate lipophilicity, indicated by a logP value of 3.14, suggests favorable interactions with biological membranes.
Medicinal Chemistry
7-(Cinnamyloxy)-6-methyl-2,3-dihydrocyclopenta(C)chromen-4(1H)-one has shown potential in various therapeutic contexts:
- Anti-inflammatory Properties : Studies suggest that compounds in this class may inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory disorders.
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, potentially reducing oxidative stress associated with chronic diseases.
- Anticancer Potential : Preliminary investigations indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration into its mechanism of action and efficacy .
Biological Studies
Research has focused on the interaction of this compound with various biological targets:
- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic processes, influencing drug metabolism and efficacy.
- Receptor Binding : Studies are being conducted to assess its binding affinity with specific receptors linked to disease pathways, such as those involved in cancer progression or inflammation.
Industrial Applications
In addition to its medicinal uses, this compound has potential applications in:
- Material Science : It can be utilized in developing organic semiconductors and photonic devices due to its unique electronic properties.
- Chemical Synthesis : As a building block for synthesizing more complex organic molecules, it plays a crucial role in advancing synthetic organic chemistry.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta(c)chromen-4(1H)-one | Ketone functional group | Enhanced reactivity |
| 9-(Cinnamyloxy)-7-methyl-2,3-dihydrocyclopenta(c)chromen-4(1H)-one | Different position of cinnamyloxy group | Variability in activity |
| 6-Methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta(c)chromen-4(1H)-one | Methyl substitution | Altered lipophilicity |
The unique combination of functional groups in this compound may confer distinct biological activities compared to related compounds.
Mechanism of Action
The mechanism of action of 7-(Cinnamyloxy)-6-methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at position 7 significantly impacts molecular weight, polarity, and solubility. Key analogues include:
Key Observations :
- The cinnamyloxy-substituted target compound is expected to exhibit higher hydrophobicity compared to the hydroxy analogue (202.21 g/mol) due to its larger aromatic substituent .
- The 4-methoxybenzyloxy derivative (336.387 g/mol) shares a similar molecular weight with the target compound, suggesting comparable solubility profiles in organic solvents .
Key Research Findings and Implications
- Structure-Activity Relationships (SAR) : Larger substituents (e.g., cinnamyloxy) may enhance target selectivity for lipid-rich environments or specific enzyme pockets but could reduce metabolic stability .
- Analytical Challenges : Differentiation of analogues requires advanced techniques (e.g., NMR, HRMS). For example, ¹H and ¹³C chemical shifts vary significantly with substituent electronegativity and steric effects .
Biological Activity
7-(Cinnamyloxy)-6-methyl-2,3-dihydrocyclopenta(C)chromen-4(1H)-one is a synthetic organic compound belonging to the chromene class, which is recognized for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its unique structure, featuring a cinnamyl ether group that may enhance its pharmacological properties. The molecular formula is with a molecular weight of 332.4 g/mol, and it exhibits moderate lipophilicity (logP = 3.14), which can influence its bioavailability and interaction with biological membranes .
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structural characteristics often exhibit significant pharmacological effects, including:
- Inhibition of Histone Acetyltransferases : Cinnamoyl compounds have been shown to inhibit p300 histone acetyltransferase, which plays a crucial role in gene expression regulation. Such inhibition can lead to altered cellular processes, including proliferation and apoptosis .
- Antiproliferative Effects : Preliminary studies suggest that derivatives of chromenes may possess anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-468, through mechanisms involving cell cycle arrest and induction of apoptosis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
Several studies have investigated the biological effects of structurally related compounds:
- Inhibition of p300 Histone Acetyltransferase : A study demonstrated that cinnamoyl derivatives effectively inhibited p300 activity in mammalian cells, showcasing their potential as therapeutic agents in cancer treatment .
- Anticancer Activity : In vitro assays revealed that certain chromene derivatives exhibited significant cytotoxicity against breast cancer cell lines. Compounds were evaluated using the NCI-60 cell panel assays, identifying several candidates for further investigation due to their promising antiproliferative effects .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 7-(Cinnamyloxy)-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one?
Answer:
The synthesis typically involves functionalization of the cyclopenta[c]chromen-4-one core. A cinnamyloxy group can be introduced via nucleophilic substitution or esterification under acidic/basic conditions. For example:
- Stepwise protection/deprotection : Use protecting groups (e.g., benzyl for hydroxyl groups) to prevent side reactions during coupling .
- Catalytic esterification : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) to attach the cinnamyl moiety .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the target compound .
Basic: How is this compound characterized using spectroscopic techniques?
Answer:
Key methods include:
- 1H/13C NMR : Assign signals by comparing with structurally related compounds. For example:
- Mass spectrometry (ESI-MS) : Confirm molecular weight via [M+H]+ or [M–H]− peaks. High-resolution MS is critical for verifying isotopic patterns .
Advanced: How can researchers resolve discrepancies in NMR data across different studies?
Answer:
Contradictions may arise from:
- Solvent effects : Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) shift signals; always report solvent conditions .
- Impurities : Use preparative HPLC or repeated recrystallization to isolate pure samples .
- Temperature/variability : Standardize NMR acquisition parameters (e.g., 400 MHz, 25°C) and reference to TMS .
Advanced: What computational strategies predict the biological activity of this compound?
Answer:
- Molecular docking : Use software like AutoDock to assess binding affinity to targets (e.g., α-glucosidase or FFAR1/FFAR4 receptors) .
- PAINS filters : Screen for pan-assay interference compounds (PAINS) to exclude false-positive hits. The dihydrocyclopenta[c]chromenone scaffold is PAINS-ok but requires validation .
- 3D-QSAR : Build models using descriptors like steric/electrostatic fields to optimize substituents .
Advanced: How to design experiments to evaluate metabolic stability?
Answer:
- Biotransformation assays : Incubate the compound with liver microsomes or transgenic cell lines (e.g., hairy root cultures) to identify metabolites via LC-MS .
- Glucuronidation/sulfation : Monitor phase II metabolism using UDP-glucuronosyltransferase inhibitors .
- Stability in buffers : Assess pH-dependent degradation (e.g., simulate gastric/intestinal conditions) .
Basic: What crystallographic techniques are used for structural elucidation?
Answer:
- X-ray diffraction : Employ SHELX programs for structure solution (SHELXD) and refinement (SHELXL). Key steps:
- Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement .
Advanced: How to address solubility limitations in biological assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Surfactants : Add Tween-80 or Cremophor EL for in vitro assays .
- Pro-drug design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .
Advanced: What strategies optimize synthetic yields of this compound?
Answer:
- Catalyst screening : Test Pd/Cu catalysts for coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .
- In situ monitoring : Use TLC or inline IR spectroscopy to track reaction progress .
Basic: What are critical considerations for designing in vitro pharmacological assays?
Answer:
- Controls : Include positive (e.g., acarbose for α-glucosidase inhibition) and vehicle controls .
- Purity verification : Confirm ≥95% purity via HPLC before testing .
- Dose-response curves : Use at least six concentrations to calculate IC50/EC50 values .
Advanced: How to analyze structure-activity relationships (SAR) for this scaffold?
Answer:
- Scaffold modification : Compare analogs with varying substituents (e.g., methyl vs. trifluoromethyl groups) using in vitro activity data .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity .
- Crystallographic overlay : Align X-ray structures with target proteins to identify key interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
